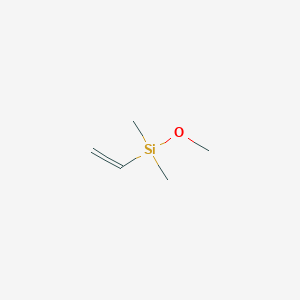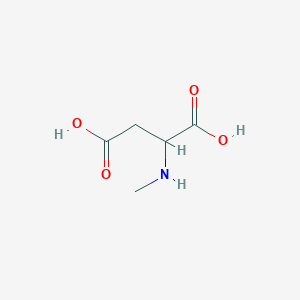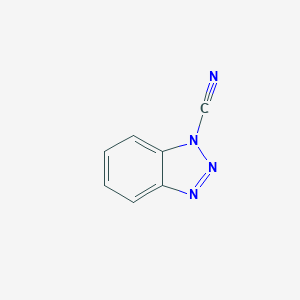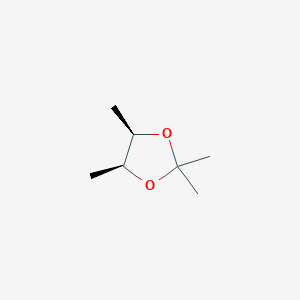
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” is a complex organic compound characterized by multiple functional groups, including hydroxyl, enyl, and butanoyl groups. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” typically involves multi-step organic reactions. Key steps may include:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Addition of enyl and butanoyl groups: These can be introduced through alkylation and acylation reactions using reagents like alkyl halides and acyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the enyl groups to alkanes or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, compounds with hydroxyl and enyl groups often exhibit bioactivity, making them potential candidates for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be investigated for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” would depend on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-2-(3-methylbutanoyl)cyclopent-2-en-1-one: Lacks the enyl groups.
4-(1-Hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one: Lacks the hydroxyl groups.
5-(3-Methylbut-2-enyl)cyclopent-2-en-1-one: Lacks both hydroxyl and butanoyl groups.
Uniqueness
The uniqueness of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
16827-07-9 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
Clave InChI |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
| 24149-26-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)


![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)




![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
